

An In-depth Technical Guide to Vindolinine (CAS Number 5980-02-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid naturally occurring in the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[1] It is a significant compound within the complex alkaloid profile of this plant, which is renowned for producing the potent anti-cancer drugs vinblastine and vincristine. While not as abundant as its counterparts vindoline and catharanthine, vindolinine has garnered scientific interest for its own distinct biological activities, including potential anti-diabetic and anti-cancer properties. This guide provides a comprehensive overview of the technical data and experimental methodologies related to Vindolinine, serving as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Vindolinine** is presented below.

Physicochemical Properties



Property	Value	Reference(s)	
CAS Number	5980-02-9	[1]	
Molecular Formula	C21H24N2O2	[1]	
Molecular Weight	336.43 g/mol	[1]	
IUPAC Name	methyl (1R,9R,10R,12R,19S,20R)-20- methyl-8,16- diazahexacyclo[10.6.1.1 ⁹ , ¹² .0 ¹ , ⁹ .0 ² , ⁷ .0 ¹⁶ , ¹⁹]icosa-2,4,6,13- tetraene-10-carboxylate	[1]	
Appearance	Powder		
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	_	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **Vindolinine**.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of **Vindolinine**.

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Reference(s)
Positive	337.191 [M+H]+	320.165, 260.143, 144.081, 117.069, 115.054	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:



While a complete, high-resolution 1D and 2D NMR dataset is not readily available in all literature, some characteristic ¹H-NMR chemical shifts have been reported in the context of metabolomic studies of Catharanthus roseus extracts. The following is a partial representation of expected signals. A full assignment would require dedicated spectroscopic analysis.

Proton	Expected Chemical Shift Range (ppm)	Multiplicity
Aromatic-H	6.0 - 7.5	m
Olefinic-H	5.0 - 6.0	m
Aliphatic-H	0.5 - 4.0	m

Infrared (IR) Spectroscopy:

The IR spectrum of **Vindolinine** would be expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H (indole)	~3400
C-H (aromatic, vinyl)	3000 - 3100
C-H (aliphatic)	2850 - 2960
C=O (ester)	~1730
C=C (aromatic, vinyl)	1600 - 1650
C-N	1000 - 1250
C-O	1000 - 1300

Experimental Protocols

This section details methodologies for the isolation, synthesis, and biological evaluation of **Vindolinine**.



Isolation from Catharanthus roseus

Vindolinine can be isolated from the leaves of C. roseus through a multi-step extraction and purification process.

Protocol: Solvent Extraction and Chromatographic Purification

Extraction:

- Air-dried and powdered leaves of C. roseus are subjected to extraction with a suitable solvent system. A common method involves maceration or percolation with methanol or ethanol.[2] An alternative is a hot ethanolic extraction procedure.[2]
- For a more selective extraction of certain alkaloids including vindolinine, a simplified procedure using an aqueous acidic solution (e.g., 0.1 M HCl) can be employed.[3]
- Supercritical fluid extraction (SFE) with carbon dioxide, with or without a co-solvent like ethanol, has also been explored for the selective extraction of vindoline, and similar principles could be applied for vindolinine.[4]

Acid-Base Partitioning:

- The crude extract is concentrated under reduced pressure.
- The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.
- The acidic solution is then washed with a nonpolar solvent (e.g., hexane) to remove pigments and lipids.
- The aqueous layer is basified to a pH of 9-10 with a base (e.g., NH₄OH) and then extracted with an organic solvent such as dichloromethane or ethyl acetate.

Chromatographic Purification:

 The crude alkaloid fraction obtained is subjected to column chromatography on silica gel or alumina.



- Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing Vindolinine are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Total Synthesis

The complex pentacyclic structure of **Vindolinine** presents a significant challenge for total synthesis. Several strategies have been developed for the synthesis of related vindoline-type alkaloids, which can be adapted for **Vindolinine**. One notable approach involves a tandem cycloaddition cascade.

Protocol Outline: Tandem [4+2]/[3+2] Cycloaddition Cascade

The total synthesis of vindoline, a structurally related alkaloid, has been achieved via a concise route that could be conceptually applied to **Vindolinine**.[7][8]

- Precursor Synthesis: A key step is the synthesis of a 1,3,4-oxadiazole precursor linked to an indole moiety.[7][8]
- Tandem Cycloaddition: The core pentacyclic skeleton is constructed in a single step through an intramolecular tandem [4+2]/[3+2] cycloaddition cascade of the 1,3,4-oxadiazole. This reaction forms multiple rings and stereocenters with high efficiency.[7][8]
- Functional Group Manipulations: Subsequent steps involve the reduction of amide functionalities, cleavage of ether bridges, and introduction of the correct oxidation states and functional groups to arrive at the final natural product structure.[8]

Biological Activity Assays

Protocol: Tubulin Polymerization Inhibition Assay (for potential anti-cancer activity)

As a Vinca alkaloid, **Vindolinine** is hypothesized to disrupt microtubule dynamics. A common in vitro assay to assess this is the tubulin polymerization assay.[3][9][10]



- Reagents and Materials: Purified tubulin, GTP, polymerization buffer (e.g., PIPES buffer),
 and a microplate reader capable of measuring absorbance at 340 nm.
- Procedure:
 - Tubulin is incubated in the polymerization buffer with GTP on ice.
 - Vindolinine at various concentrations (or a vehicle control) is added to the tubulin solution.
 - The mixture is transferred to a pre-warmed 96-well plate.
 - The plate is immediately placed in the microplate reader, and the absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
 - The inhibitory effect of **Vindolinine** is determined by the reduction in the rate and extent of polymerization compared to the control.

Protocol: Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Assay (for anti-diabetic activity)

Vindolinine has been shown to inhibit PTP1B, a negative regulator of the insulin signaling pathway.[11]

- Reagents and Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer, and a microplate reader. Commercial kits are also available.[12]
- Procedure:
 - PTP1B is pre-incubated with varying concentrations of Vindolinine (or a vehicle control) in the assay buffer in a 96-well plate.
 - The reaction is initiated by the addition of the pNPP substrate.
 - The plate is incubated at 37°C for a defined period.
 - The reaction is stopped by the addition of a strong base (e.g., NaOH).



- The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
- The percentage of inhibition is calculated, and the IC₅₀ value for Vindolinine can be determined.

Signaling Pathways and Workflows

Visual representations of the biological context and experimental procedures involving **Vindolinine** are provided below.

Signaling Pathway

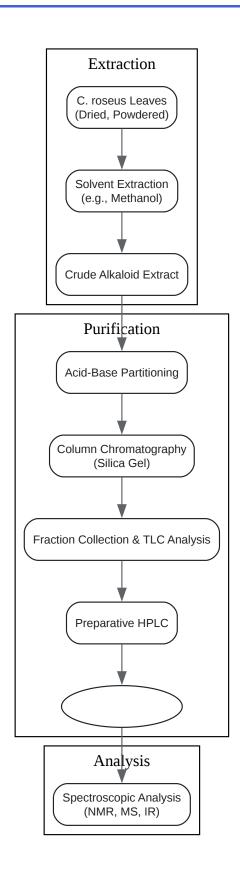


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Insulin signaling pathway showing inhibition by **Vindolinine**.

Experimental Workflow





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Workflow for the isolation and purification of Vindolinine.



Conclusion

Vindolinine (CAS 5980-02-9) is a noteworthy indole alkaloid with demonstrated biological activities that warrant further investigation. Its potential as a PTP1B inhibitor makes it a person of interest in the development of novel therapeutics for type 2 diabetes.[11] Furthermore, its structural similarity to other Vinca alkaloids suggests a potential role as an anti-cancer agent through the disruption of microtubule polymerization. The experimental protocols and data presented in this guide offer a foundational resource for scientists working on the isolation, synthesis, and biological characterization of this promising natural product. Further research is needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

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